An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific compound 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is limited. The information presented herein is a combination of data predicted through computational models and experimental data from closely related analogs, supplemented with established principles of organic and medicinal chemistry. This guide aims to provide a comprehensive overview for research and development purposes.
Introduction
The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The subject of this guide, 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, is a bifunctionalized derivative with two reactive bromine atoms, suggesting its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for covalent drug design. Understanding its physicochemical properties is crucial for its application in drug discovery and development.
Molecular Structure and Properties
The core structure of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring substituted with a bromine atom at the 3-position and a bromomethyl group at the 5-position.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
| Property | Predicted Value | Notes |
| Molecular Formula | C₃H₂Br₂N₂O | - |
| Molecular Weight | 257.87 g/mol | - |
| Boiling Point | ~220.3 ± 33.0 °C | Predicted for a similar structure, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.[5] |
| Density | ~1.560 ± 0.06 g/cm³ | Predicted for a similar structure, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.[5] |
| LogP | - | Data not available. Expected to be lipophilic due to the presence of two bromine atoms. |
| pKa | - | Data not available. The 1,2,4-oxadiazole ring is weakly basic. |
| Solubility | - | Expected to have low water solubility. 1,2,4-oxadiazoles generally exhibit lower water solubility compared to their 1,3,4-oxadiazole isomers.[6] |
Table 2: Experimental and Predicted Properties of Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |
| 3-Bromo-5-methyl-1,2,4-oxadiazole | C₃H₃BrN₂O | 162.97 | 166.71 (Predicted)[7] | 1.56 (Predicted)[7] | 1.6 (Computed)[8] |
| 3-Bromo-5-phenyl-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | - | - | - |
| 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | C₆H₇BrN₂O | 203.04 | 231.61 (Predicted)[9] | 1.41 (Predicted)[9] | - |
Synthesis and Experimental Protocols
While a specific protocol for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is not detailed in the literature, a plausible synthetic route can be designed based on well-established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate, which is formed from an amidoxime and a carboxylic acid derivative.[2][10]
Proposed Synthetic Protocol
A potential synthesis could start from bromoacetonitrile and hydroxylamine to form the bromoacetamidoxime intermediate. This intermediate can then be reacted with bromoacetyl chloride, followed by cyclodehydration to yield the target compound.
Step 1: Synthesis of Bromoacetamidoxime
-
To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium carbonate or pyridine.
-
Add bromoacetonitrile dropwise to the reaction mixture at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting bromoacetamidoxime by recrystallization or column chromatography.
Step 2: Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
-
Dissolve the bromoacetamidoxime in an aprotic solvent like dichloromethane or THF.
-
Cool the solution in an ice bath and add a base, such as pyridine or triethylamine.
-
Add bromoacetyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The intermediate O-acylamidoxime can be isolated or the reaction can proceed directly to cyclization.
-
For cyclization, the reaction mixture can be heated under reflux, or a dehydrating agent can be added.
-
After completion of the reaction, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
Reactivity and Stability
The 1,2,4-oxadiazole ring is characterized by low aromaticity and a relatively weak O-N bond, which makes it susceptible to rearrangement reactions under thermal or photochemical conditions.[6][11] The presence of two bromine atoms in 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole introduces two reactive sites.
-
Bromine at C3: The bromine atom attached directly to the oxadiazole ring is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions.
-
Bromomethyl Group at C5: The bromine in the bromomethyl group is a good leaving group and is expected to be highly reactive towards nucleophiles in Sₙ2 reactions. This allows for the facile introduction of a wide variety of functional groups at this position.
The stability of the 1,2,4-oxadiazole ring is generally considered to be moderate. It is more stable than the 1,2,3-oxadiazole isomer but less stable than the 1,3,4-oxadiazole isomer.[12] The ring can undergo cleavage under certain conditions, such as in the presence of strong bases.[6]
Potential Biological and Pharmacological Relevance
While there is no specific biological data for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, the 1,2,4-oxadiazole scaffold is present in numerous biologically active compounds.[1][3] Derivatives have been reported to exhibit a range of pharmacological activities, including:
-
Antiviral Properties [1]
The presence of the reactive bromomethyl group makes this compound a potential candidate for the development of covalent inhibitors, which can form a permanent bond with their biological target, leading to enhanced potency and duration of action.
Conclusion
3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a promising, yet underexplored, chemical entity. Its predicted physicochemical properties and the known reactivity of its functional groups suggest its utility as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The dual reactivity of the two bromine atoms offers a platform for the development of diverse chemical libraries. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.
References
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- 8. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole (1359822-65-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 11. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 12. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
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